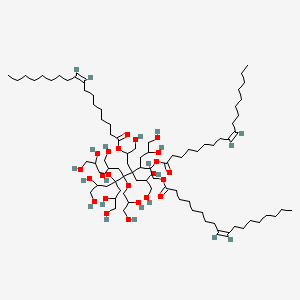
Arochlor 6040
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arochlor 6040 is a type of polychlorinated biphenyl (PCB), a class of chemical compounds in which 2–10 chlorine atoms are attached to the biphenyl molecule . PCBs are highly carcinogenic and were once widely used in industrial and consumer products . The production of PCBs was banned in the United States in 1976 and internationally in 2001 due to their environmental toxicity .
Synthesis Analysis
PCBs, including Arochlor 6040, were originally produced by the Swan Chemical Company in 1929, which was subsequently purchased by Monsanto Industrial Chemicals . The production of PCBs declined drastically since the 1960s when a host of problems were identified .Molecular Structure Analysis
PCBs are organochlorine compounds with the formula C12H10−xClx . The congeners have different physical and chemical properties . The benzene rings of non-ortho substituted PCBs, as well as mono-ortho substituted PCBs, may assume a planar configuration and are referred to as planar or coplanar congeners .Chemical Reactions Analysis
PCBs undergo xenobiotic biotransformation, a mechanism used to make lipophilic toxins more polar and more easily excreted from the body . The biotransformation is dependent on the number of chlorine atoms present, along with their position on the rings .Physical And Chemical Properties Analysis
PCBs are very stable, non-polar compounds that do not easily degrade in the environment . They are also insoluble in water, which means that they primarily accumulate in the organic fraction of the soil or organisms .Mecanismo De Acción
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "Arochlor 6040 can be synthesized by the condensation of chlorobenzene and chlorinated diphenyls in the presence of a catalyst.", "Starting Materials": [ "Chlorobenzene", "Chlorinated diphenyls", "Catalyst" ], "Reaction": [ "Add chlorobenzene and chlorinated diphenyls to a reaction vessel", "Add catalyst to the reaction mixture", "Heat the reaction mixture to a temperature of 200-250°C", "Maintain the temperature for several hours", "Cool the reaction mixture and extract the product using a suitable solvent", "Purify the product by distillation or recrystallization" ] } | |
Número CAS |
8068-50-6 |
Nombre del producto |
Arochlor 6040 |
Fórmula molecular |
UVCB |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]butanoic acid;cyclohexanamine](/img/structure/B1165787.png)
![(2R)-2-azido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid;cyclohexanamine](/img/structure/B1165791.png)

